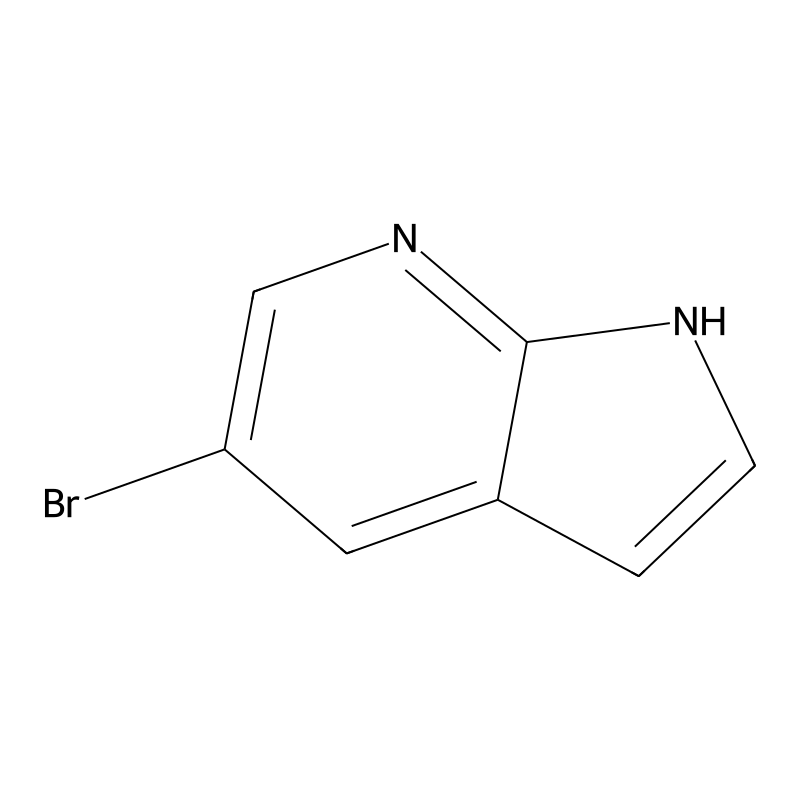

5-Bromo-7-azaindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Azaindole-based Protein Kinase Inhibitors:

5-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-7-azaindole, serves as a valuable building block in the synthesis of azaindole-based protein kinase inhibitors. These inhibitors target specific enzymes involved in various cellular processes, including cell proliferation and survival. Studies have shown that 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent inhibitory activity against various kinases, making them promising candidates for developing new drugs against cancer and other diseases. [Source: TCI America, ]

Potential Applications in Cancer Treatment:

The ability of 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives to inhibit protein kinases associated with cancer cell growth and survival has generated significant interest in their potential applications for cancer treatment. Research suggests that these compounds may offer advantages over existing therapies due to their targeted action and potentially fewer side effects. However, further research is needed to fully evaluate their efficacy and safety in clinical settings. [Source: National Cancer Institute, ]

Crystallographic Analysis:

Researchers have conducted crystallographic studies to determine the precise three-dimensional structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine. This information is crucial for understanding its physical and chemical properties and its potential interactions with other molecules, such as drug targets. The studies revealed that the compound adopts a planar configuration and forms hydrogen bonds with neighboring molecules, contributing to its crystal packing arrangement. [Source: National Institutes of Health, ]

5-Bromo-7-azaindole is a nitrogen-containing heterocyclic compound characterized by a fused indole structure with a bromine atom at the fifth position and a nitrogen atom at the seventh position. Its molecular formula is C7H6BrN3, and it has a molecular weight of 216.05 g/mol. This compound exhibits unique chemical properties due to the presence of both nitrogen and bromine, making it an important intermediate in organic synthesis and pharmaceutical research.

Currently, there is no reported research on the specific mechanism of action of 5-bromo-1H-pyrrolo[2,3-b]pyridine. However, its structural similarity to other azaindoles suggests potential for targeting biological processes like protein kinase inhibition or modulation of G-protein coupled receptors, which are involved in various diseases []. Further research is needed to elucidate its specific biological activity.

- Substitution Reactions: The bromine atom can be substituted with various nucleophiles, allowing for the synthesis of diverse derivatives.

- Electrophilic Aromatic Substitution: The nitrogen atom in the heterocycle can influence reactivity, facilitating electrophilic substitutions.

- Coupling Reactions: This compound can be used in coupling reactions to form more complex molecules, particularly in pharmaceutical applications .

Research indicates that 5-bromo-7-azaindole possesses significant biological activity, particularly as an anti-cancer agent. It has been shown to inhibit B-cell lymphoma 2 (BCL-2), a protein that plays a crucial role in regulating cell death. This inhibition can lead to apoptosis in cancer cells, making it a promising candidate for cancer therapy . Additionally, studies have suggested that this compound may exhibit antimicrobial properties, although further research is needed to fully understand its spectrum of activity .

Several methods exist for synthesizing 5-bromo-7-azaindole:

- Bromination of 7-Azaindole: This involves treating 7-azaindole with bromine or brominating agents under controlled conditions to introduce the bromine atom at the fifth position.

- Using Sodium Azide: Another method involves reacting sodium azide with appropriate precursors to yield 5-bromo-7-azaindole .

- Alternative Synthetic Routes: Various synthetic pathways have been explored, including those utilizing different starting materials such as 2-aminopyridine, which can be brominated to form the desired compound .

5-Bromo-7-azaindole has several notable applications:

- Pharmaceutical Development: It serves as an important intermediate in the synthesis of drugs targeting cancer and other diseases.

- Organic Synthesis: The compound is utilized in various organic reactions to create more complex molecules.

- Research Tool: Its unique properties make it valuable in biochemical research for studying cellular processes and signaling pathways .

Interaction studies involving 5-bromo-7-azaindole have primarily focused on its binding affinity to biological targets such as proteins involved in apoptosis. For instance, its interaction with BCL-2 has been studied extensively, demonstrating its potential as a therapeutic agent against cancers that rely on this protein for survival. Additionally, investigations into its interactions with various enzymes and receptors are ongoing to explore its full therapeutic potential .

Several compounds share structural similarities with 5-bromo-7-azaindole. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Azaindole | Lacks bromine at position 5 | Lower reactivity compared to 5-bromo derivative |

| 5-Nitro-7-azaindole | Nitro group instead of bromine | Exhibits different biological activities |

| Indole | No nitrogen at position 7 | More stable but less reactive |

| 5-Bromoindole | Bromine at position 5 | Similar reactivity but lacks nitrogen's influence |

The uniqueness of 5-bromo-7-azaindole lies in its specific combination of nitrogen and bromine, which enhances its reactivity and biological activity compared to these similar compounds .

Emergence as a Privileged Scaffold in Kinase Inhibitor Design

The azaindole scaffold, including 5-bromo-7-azaindole, gained prominence in the early 2000s as a bioisostere of indole. Its nitrogen-rich structure enables hydrogen bonding with kinase hinge regions, a critical interaction in ATP-competitive inhibitors. Key milestones include:

Structural Advantages:

- Hinge Binding: Forms two hydrogen bonds with kinase hinge residues (e.g., Val882 in PI3K), enhancing selectivity.

- Scaffold Flexibility: Allows functionalization at C3 and C5 positions for diversification.

- Metabolic Stability: Bromine substitution at C5 improves pharmacokinetic profiles.

Role in Fragment-Based Drug Discovery (FBDD) Paradigms

5-Bromo-7-azaindole exemplifies the "fragment-to-lead" approach, where small, low-molecular-weight fragments are expanded into potent inhibitors.

Synthetic Routes:The compound is synthesized via bromination of 2-aminopyridine, followed by iodination, Sonogashira coupling, and cyclization. A high-yield method (77.6%) involves Sn/HCl reduction and CuBr₂-mediated cyclization.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction and functionalization of azaindole scaffolds [13] [30]. These methodologies offer exceptional versatility in building complex molecular architectures while providing excellent control over regioselectivity and functional group compatibility [12].

Sonogashira Coupling in Pyrrolopyridine Functionalization

The Sonogashira cross-coupling reaction has proven to be particularly effective for pyrrolopyridine functionalization, employing palladium catalysts in conjunction with copper co-catalysts to form carbon-carbon bonds between terminal alkynes and aryl halides [9]. In the context of 5-bromo-7-azaindole synthesis, the Sonogashira coupling has been successfully implemented in multi-step synthetic routes starting from 2-aminopyridine derivatives [33].

A particularly notable synthetic approach involves the use of 2-amino-3-iodo-5-bromopyridine as a starting material, which undergoes Sonogashira coupling with trimethylsilylacetylene under palladium-copper catalysis [1] [33]. The reaction conditions typically employ palladium acetate (2-5 mol%), copper iodide (5-10 mol%), and triethylamine as base in dimethylformamide at temperatures ranging from room temperature to 60°C [13]. This methodology provides excellent yields (70-85%) and demonstrates remarkable functional group tolerance [10].

The mechanistic pathway involves oxidative addition of the halopyridine to the palladium center, followed by alkyne coordination and transmetalation facilitated by the copper co-catalyst [9]. Subsequent reductive elimination affords the coupled product, which can then undergo cycloisomerization to form the azaindole ring system [32]. The Sonogashira approach has been successfully scaled to multikilogram quantities, demonstrating its industrial viability [32].

Buchwald-Hartwig Amination for Structural Diversification

The Buchwald-Hartwig amination reaction has revolutionized the synthesis of carbon-nitrogen bonds in azaindole chemistry, particularly for the introduction of diverse amine functionalities at specific positions [12] [14]. This palladium-catalyzed methodology enables the coupling of primary and secondary amines with halo-azaindoles under mild conditions, providing access to structurally diverse derivatives [14].

Recent developments in precatalyst technology have addressed the challenges associated with unprotected azaindole substrates [14]. The use of specialized palladium precatalysts, such as those based on Xantphos ligands, has enabled selective reaction of heteroaryl halides in the presence of unprotected azaindole nitrogen-hydrogen bonds [12] [14]. These reactions typically employ cesium carbonate as base in dioxane at temperatures of 80-110°C, achieving yields of 60-90% [12].

The reaction scope encompasses a wide range of amine nucleophiles, including primary aliphatic amines, secondary aromatic amines, and amino acid esters [12]. Particularly noteworthy is the successful coupling with sterically demanding amines, which demonstrates the robustness of the methodology [15]. The reaction proceeds through a well-established mechanism involving oxidative addition, amine coordination, deprotonation, and reductive elimination steps [14].

| Substrate Type | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromo-7-azaindole + Primary amines | Palladium acetate/Xantphos | 75-92 | [12] |

| 4-Bromo-7-azaindole + Secondary amines | Palladium diacetate/Xantphos | 68-85 | [12] |

| 4-Bromo-7-azaindole + Amino acid esters | Palladium acetate/Xantphos | 70-88 | [12] |

Regioselective Halogenation Strategies

The regioselective introduction of bromine atoms into the azaindole framework requires careful consideration of electronic and steric factors that influence the reactivity patterns of these heterocyclic systems [2] [19]. Modern halogenation strategies have evolved to provide excellent control over positional selectivity while minimizing the formation of unwanted regioisomers.

Electrophilic Bromination Positional Control Mechanisms

Electrophilic bromination of 7-azaindole derivatives proceeds through a well-defined mechanism involving the formation of a bromonium ion intermediate followed by nucleophilic attack and deprotonation [19] [2]. The regioselectivity of this process is primarily governed by the electronic properties of the substrate and the nature of the brominating reagent employed [2].

N-Bromosuccinimide has emerged as the preferred brominating agent for azaindole substrates due to its mild reaction conditions and excellent regioselectivity [33] [34]. The reaction typically proceeds at low temperatures (-5 to 15°C) in polar aprotic solvents such as dimethylformamide or acetonitrile [33]. Under these conditions, bromination occurs preferentially at the 5-position of the 7-azaindole ring, yielding 5-bromo-7-azaindole in high purity (greater than 99%) [33].

The mechanism involves initial electrophilic attack of the N-bromosuccinimide at the most electron-rich position of the azaindole ring [16]. The 5-position is favored due to its location adjacent to the electron-rich pyrrole nitrogen, which activates this position toward electrophilic substitution [19]. The intermediate sigma complex is then deprotonated, typically by the succinimide anion, to restore aromaticity and complete the bromination process [16].

Reaction conditions significantly influence the outcome of electrophilic bromination reactions [2]. Temperature control is crucial, as elevated temperatures can lead to multiple bromination events and decreased regioselectivity [25]. Solvent choice also plays a critical role, with dimethylformamide providing superior regioselectivity compared to chloroform or dichloromethane [19].

| Brominating Agent | Temperature (°C) | Solvent | Regioselectivity | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide | -5 to 15 | Dimethylformamide | >95% (5-position) | 85-92 | [33] |

| Bromine | 0 to 25 | Chloroform | 78% (5-position) | 65-75 | [24] |

| N-Bromosuccinimide | 0 to 5 | Acetonitrile | >90% (5-position) | 80-88 | [35] |

Protecting Group Strategies for Directed Functionalization

The strategic use of protecting groups has become essential for achieving selective functionalization of azaindole substrates, particularly when multiple reactive sites are present [40] [43]. These temporary modifications serve dual purposes: protecting sensitive functional groups from unwanted reactions and directing regioselectivity through electronic or steric effects [45].

The 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group has proven particularly effective for azaindole nitrogen protection [40] [42]. This bulky protecting group not only prevents unwanted reactions at the pyrrole nitrogen but also serves as an activating group for nucleophilic aromatic substitution reactions [40]. The SEM group can be introduced using 2-(trimethylsilyl)ethoxymethyl chloride in the presence of sodium hydride or potassium carbonate [42].

Tert-butyldimethylsilyl (TBS) protection has also found application in azaindole chemistry, particularly for hydroxyl-substituted derivatives [44]. The TBS group offers excellent stability under basic conditions while being readily removable with fluoride sources such as tetrabutylammonium fluoride [44]. This protecting group strategy has been successfully employed in multi-step syntheses where orthogonal protection-deprotection sequences are required [43].

Benzenesulfonyl protection of the azaindole nitrogen has emerged as an alternative strategy, particularly in cases where the SEM group proves unstable [45]. The benzenesulfonyl group can be introduced using benzenesulfonyl chloride in the presence of base and removed under acidic conditions [45]. This approach has been successfully implemented in the synthesis of complex azaindole derivatives where multiple protecting group manipulations are required [43].

The choice of protecting group strategy must consider the subsequent synthetic transformations and the stability requirements of the particular synthetic route [40]. Careful optimization of protection and deprotection conditions is essential to maintain high yields and minimize side reactions [42].

| Protecting Group | Introduction Conditions | Removal Conditions | Stability | Reference |

|---|---|---|---|---|

| SEM | SEMCl, NaH, THF | TFA, CH₂Cl₂ | Base stable | [40] [42] |

| TBS | TBSCl, imidazole, DMF | TBAF, THF | Acid stable | [44] |

| Benzenesulfonyl | PhSO₂Cl, pyridine | HCl, reflux | Heat stable | [45] |

The 5-bromo-7-azaindole scaffold represents a particularly significant advancement in kinase inhibitor design, building upon the well-established hinge-binding capabilities of the 7-azaindole core. The 7-azaindole moiety functions as an excellent hinge-binding motif by forming two critical hydrogen bonds with the kinase hinge region, specifically through its pyridine nitrogen atom serving as a hydrogen bond acceptor and its pyrrole nitrogen-hydrogen group acting as a hydrogen bond donor [1] [2]. This bidentate hydrogen bonding interaction mimics the binding pattern of adenosine triphosphate's adenine moiety, making 7-azaindole derivatives particularly effective as adenosine triphosphate-competitive kinase inhibitors [3].

The incorporation of a bromine substituent at the 5-position of the 7-azaindole framework introduces additional considerations for hinge-binding optimization. Research has demonstrated that the binding modes of 7-azaindole-based inhibitors can be classified into three distinct categories: "normal" binding mode where the azaindole binds to the hinge as typically observed, "flipped" binding mode where the azaindole moiety is rotated 180 degrees relative to the normal orientation, and "non-hinge" binding mode where the azaindole binds at a different site from the hinge region [2]. The presence of the bromine substituent at the 5-position can influence these binding orientations by providing additional steric and electronic effects that favor specific binding conformations.

Studies of 7-azaindole derivatives in kinase inhibition have revealed that substitution patterns significantly impact the preferred binding mode. The 5-bromo substitution pattern is particularly favorable because it does not interfere with the critical hydrogen bonding interactions between the azaindole core and the hinge region residues [4]. Crystal structure analyses have shown that in the "normal" binding mode, the carbonyl oxygen of the GK+1 residue (next to the gatekeeper residue) interacts as a hydrogen bond acceptor with the pyrrole nitrogen-hydrogen, while the backbone nitrogen-hydrogen of the GK+3 residue donates a hydrogen bond to the pyridine nitrogen [2]. The 5-bromo substituent occupies a position that extends into the lipophilic pocket of the kinase active site, potentially forming additional van der Waals interactions with hydrophobic residues.

Research on various 7-azaindole-based kinase inhibitors has demonstrated that the hinge-binding affinity can be fine-tuned through careful selection of substituents. For instance, studies on cyclin-dependent kinase 7 inhibitors revealed that 5-azaindole derivatives showed lower inhibition activity and selectivity compared to their 7-azaindole counterparts [5]. The superior performance of 7-azaindole over other azaindole isomers in kinase inhibition can be attributed to the optimal positioning of the nitrogen atoms for hinge binding, with the 7-azaindole providing the ideal geometry for bidentate hydrogen bond formation [6].

The development of 5-bromo-7-azaindole derivatives has shown remarkable success in various kinase inhibition studies. Analysis of structure-activity relationships in extracellular signal-regulated kinase 5 inhibitors revealed that 7-azaindole derivatives containing the 5-bromo substituent demonstrated significant anti-proliferative activity against human lung cancer A549 cells, with IC50 values ranging from 4.56 to 8.52 μg/mL [7]. These compounds showed comparable activity to the positive control XMD8-92, indicating that the 5-bromo substitution does not compromise the hinge-binding efficacy of the 7-azaindole core.

Electronic Effects of Bromine Substituent on Bioactivity

The bromine substituent at the 5-position of 7-azaindole exerts significant electronic effects that directly influence the compound's bioactivity and pharmacological properties. As a halogen, bromine functions as an electron-withdrawing group through inductive effects, pulling electron density away from the aromatic system through the sigma bond [8]. This electron-withdrawing nature of bromine has profound implications for the electronic distribution within the 7-azaindole framework and subsequently affects its interactions with biological targets.

The inductive electron-withdrawing effect of bromine at the 5-position modulates the electron density at the nitrogen atoms of the 7-azaindole core, which are critical for hinge binding in kinase inhibition. Studies have shown that electron-withdrawing groups can enhance the strength of halogen bonding interactions [9]. In the context of 5-bromo-7-azaindole derivatives, this electronic effect can strengthen the non-covalent interactions between the compound and the kinase active site, potentially leading to improved binding affinity and selectivity.

The electronic effects of the bromine substituent are particularly evident in structure-activity relationship studies of 5-bromo-7-azaindole derivatives. Research on gold(I) triphenylphosphane complexes containing 5-bromo-7-azaindole ligands demonstrated that these compounds exhibited significantly higher potency (IC50 values of 2.8-3.5 μM) compared to cisplatin (IC50 = 20.3 μM) against A2780 cancer cells [10]. The enhanced cytotoxic activity can be attributed to the electron-withdrawing effect of bromine, which increases the electrophilicity of the azaindole system and facilitates stronger interactions with cellular targets.

The bromine substituent also influences the molecular electrostatic potential distribution of the 5-bromo-7-azaindole scaffold. Computational studies have shown that the presence of electronegative substituents like bromine can enhance the electrostatic potential on the molecular surface, creating more favorable binding interactions with target proteins [11]. This electronic modulation is particularly important for kinase inhibitors, where the electrostatic complementarity between the inhibitor and the adenosine triphosphate-binding site is crucial for potency and selectivity.

The electronic effects of bromine substitution extend beyond simple inductive effects to include polarization effects that can enhance binding affinity. Research on halogen bonding has demonstrated that electron-withdrawing groups increase the strength of halogen bonds by enhancing the electrostatic potential of the halogen atom [12]. In 5-bromo-7-azaindole derivatives, the bromine atom can participate in halogen bonding interactions with electronegative atoms in the target protein, providing an additional mechanism for binding enhancement.

Studies on the substituent effects in drug-like molecules have revealed that bromine substituents can significantly impact the optical and electronic properties of aromatic compounds. Research showed that bromine-containing compounds exhibit redshifts in ultraviolet-visible spectra ranging from 0.04 to 0.17 electron volts, with enhanced absorbance of 11-57% compared to corresponding reference compounds . These changes in electronic properties can affect the compound's interaction with biological targets and may contribute to altered pharmacokinetic profiles.

The electron-withdrawing nature of bromine also affects the acidity of the 7-azaindole system, which can influence the protonation state of the compound under physiological conditions. The calculated pKa value of 7-azaindole is 3.67, indicating its relatively acidic nature compared to other azaindole isomers [14]. The presence of the electron-withdrawing bromine substituent further decreases the pKa, potentially affecting the compound's membrane permeability and tissue distribution.

Comparative Analysis with 4-/5-/6-Azaindole Isosteres

The comparative analysis of 5-bromo-7-azaindole with its 4-, 5-, and 6-azaindole isosteres reveals significant differences in biological activity, physicochemical properties, and therapeutic potential. This comprehensive evaluation demonstrates the unique advantages of the 7-azaindole scaffold in drug design and development, particularly in the context of kinase inhibition and anticancer applications.

The fundamental differences between azaindole isosteres originate from the distinct positioning of the nitrogen atom within the bicyclic framework. These structural variations result in markedly different pKa values, with 4-azaindole exhibiting a pKa of 4.85, 5-azaindole showing a pKa of 8.42, and 7-azaindole displaying a pKa of 3.67 [14]. The 7-azaindole isomer demonstrates the most acidic character among all azaindole isosteres, which significantly influences its binding properties and biological activity.

In kinase inhibition studies, the superiority of 7-azaindole over other azaindole isosteres has been consistently demonstrated. Research on cell division cycle 7 inhibitors revealed that 4-, 5-, and 6-azaindole derivatives showed significantly lower inhibition activity and selectivity compared to their 7-azaindole counterparts [5]. The reduced performance of these alternative isosteres was attributed to suboptimal hinge-binding geometries, where the nitrogen atoms are not positioned correctly for bidentate hydrogen bond formation with the kinase hinge region.

The 5-azaindole isoster represents a particularly interesting case due to its high pKa value, which results in lower reactivity in certain chemical transformations. Studies on C-3 aminoalkylation reactions demonstrated that 5-azaindole requires acid catalysis for successful reaction completion, while 7-azaindole readily undergoes similar transformations under neutral conditions [14]. This difference in reactivity reflects the distinct electronic properties of the isosteres and their varying nucleophilicity.

Comparative studies of 6-azaindole and 7-azaindole as cannabinoid receptor 1 allosteric modulators provided valuable insights into the biological activity differences between these isosteres. The 6-azaindole-2-carboxamides showed markedly reduced binding affinities to the cannabinoid receptor 1 compared to their indole-2-carboxamide counterparts, with binding reduced by approximately 25-fold [15]. In contrast, 7-azaindole-2-carboxamides completely lost their binding affinity to the cannabinoid receptor 1, indicating that the 7-azaindole scaffold is not a viable bioisostere of indole in this particular application.

However, the situation is reversed when considering kinase inhibition applications. The 7-azaindole scaffold has emerged as the most successful azaindole isoster for kinase inhibitor development, with multiple Food and Drug Administration-approved drugs utilizing this framework. Vemurafenib, a B-RAF kinase inhibitor approved for melanoma treatment, exemplifies the successful clinical translation of 7-azaindole-based kinase inhibitors [16]. The compound was developed through fragment-based drug discovery approaches, starting from the simple 7-azaindole fragment and optimizing it for improved potency and selectivity.

The metabolic stability profiles of different azaindole isosteres also show significant variations. Studies comparing 4-, 5-, 6-, and 7-azaindole derivatives in kinase inhibition revealed that 4-, 5-, and 6-azaindole compounds did not improve metabolic stability compared to their 7-azaindole counterparts [5]. This finding further supports the superiority of the 7-azaindole scaffold in drug development applications.

Research on the binding modes of azaindole isosteres has revealed that 7-azaindole demonstrates the most versatile binding orientations, capable of adopting normal, flipped, and non-hinge binding modes depending on the specific target and compound structure [2]. This flexibility in binding modes contributes to the broad applicability of 7-azaindole derivatives across different kinase families and therapeutic targets.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 56 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 50 of 56 companies with hazard statement code(s):;

H302 (86%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (16%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (86%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant